molecular formula C8H5N3O B13796989 3H-Furo[3,4-b]imidazo[4,5-d]pyridine CAS No. 853377-60-3

3H-Furo[3,4-b]imidazo[4,5-d]pyridine

Cat. No.: B13796989
CAS No.: 853377-60-3
M. Wt: 159.14 g/mol
InChI Key: FVKPYYIBKYFDAK-UHFFFAOYSA-N
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Description

3H-Furo[3,4-b]imidazo[4,5-d]pyridine is a tricyclic heterocyclic compound featuring fused furan, imidazole, and pyridine rings. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry. Such compounds are frequently explored for their bioactivity, including anticancer, anti-inflammatory, and antimicrobial effects .

Properties

CAS No.

853377-60-3

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

11-oxa-3,5,8-triazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,9-pentaene

InChI

InChI=1S/C8H5N3O/c1-6-8(11-4-10-6)5-2-12-3-7(5)9-1/h1-4H,(H,10,11)

InChI Key

FVKPYYIBKYFDAK-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CO1)N=CC3=C2N=CN3

Origin of Product

United States

Preparation Methods

General Procedure

  • Combine heterocyclic amidine, pyridoxal hydrochloride, and an isonitrile in anhydrous methanol.
  • Add catalytic HCl/dioxane.
  • Stir at room temperature overnight.
  • Isolate the intermediate furo[2,3-c]pyridine, which can be further elaborated by dealkylation and diazotization if needed.
Step Reagents/Conditions Yield Range Notes
1 Amidine + Pyridoxal + Isonitrile 50–70% Room temp, overnight
2 Trifluoroacetic acid, CH₂Cl₂ 60–80% Dealkylation
3 NaNO₂, AcOH/H₂O (0 °C, 2 h) 60–85% Diazotization, final ring

Advantages:

  • High atom economy, modularity, and diversity.
  • Mild conditions and generally good yields.

Limitations:

  • Sensitive to the nature of amine/amide partners; aromatic amines perform best.

Cyclocondensation of Diamino-Pyridines

Another established route involves the condensation of 2,3-diamino-pyridine derivatives with carboxylic acids, aldehydes, or other carbonyl compounds. While this is well-documented for imidazo[4,5-b]pyridine synthesis, adaptation to the furo-imidazo-pyridine system typically requires a precursor with an oxygenated side chain or an appropriate leaving group to facilitate furan ring closure.

Example Procedure

  • React 5-bromopyridine-2,3-diamine with an aromatic carboxylic acid derivative in the presence of a dehydrating agent (e.g., polyphosphoric acid, POCl₃, or Etan's reagent).
  • Reflux to promote cyclization and ring fusion.
  • Isolate and purify the tricyclic product.
Step Reagents/Conditions Yield Range Notes
1 Diamino-pyridine + Aromatic acid 55–75% Reflux, dehydrating agent
2 Work-up, purification 50–70% Chromatography or recryst.

Advantages:

  • Straightforward, scalable.
  • Amenable to various substituents.

Limitations:

  • Functional group compatibility must be considered.
  • May require harsh conditions for ring closure.

For further elaboration, amino-furo-pyridine intermediates can be subjected to diazotization, enabling the introduction of additional heterocyclic rings or functional groups.

Example Procedure

  • Dissolve the amino-furo-pyridine in aqueous acetic acid.
  • Cool to 0 °C and add sodium nitrite solution.
  • Stir for 2 hours, quench, and extract the product.
Step Reagents/Conditions Yield Range Notes
1 NaNO₂, AcOH/H₂O (0 °C, 2 h) 60–85% Monitored by TLC
2 Extraction, purification 55–80% DCM extraction, silica gel

Advantages:

  • Enables late-stage diversification.
  • High selectivity for amino intermediates.

Limitations:

  • Requires careful control of temperature and pH.
Method Key Starting Materials Key Reagents/Conditions Typical Yield Notable Features
GBB Multi-Component Heterocyclic amidine, pyridoxal, isonitrile MeOH, HCl/dioxane, RT, overnight 50–80% High diversity, mild conditions
Cyclocondensation Diamino-pyridine, aromatic acid Dehydrating agent, reflux 55–75% Scalable, robust
Diazotization/Post-functional Amino-furo-pyridine intermediate NaNO₂, AcOH/H₂O, 0 °C 60–85% Late-stage modification
  • The GBB reaction’s efficiency is highly dependent on the electronic nature of the amine and isonitrile partners. Aromatic amines yield better results than aliphatic amines or amides.
  • Microwave-assisted protocols can further reduce reaction times and improve yields for cyclocondensation approaches.
  • Purification is typically achieved by silica gel chromatography or recrystallization from dichloromethane or methanol mixtures.
  • Structural confirmation is routinely performed by NMR, IR, and high-resolution mass spectrometry, with X-ray diffraction used for select derivatives.

Chemical Reactions Analysis

Types of Reactions

1H-furo[3,4-b]imidazo[4,5-d]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced analogs .

Scientific Research Applications

1H-furo[3,4-b]imidazo[4,5-d]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-furo[3,4-b]imidazo[4,5-d]pyridine involves its interaction with specific molecular targets. For instance, certain derivatives of this compound act as selective inhibitors of Janus kinase 1 (Jak1), a protein kinase involved in various signaling pathways. By inhibiting Jak1, these compounds can modulate immune responses and have potential therapeutic effects in treating autoimmune and inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A. Imidazo[4,5-b]pyridine Derivatives

  • Synthesis : Diaryl-substituted 3H-imidazo[4,5-b]pyridines are synthesized via a one-pot protocol from 2-chloro-3-nitropyridine and substituted anilines, followed by condensation with aromatic aldehydes .
  • Key Differences : Unlike 3H-Furo[3,4-b]imidazo[4,5-d]pyridine, these derivatives lack a fused furan ring, which may reduce steric hindrance and alter electronic properties.

B. Thiazolo[5,4-b]pyridine Derivatives

  • Synthesis : Thiazolo[5,4-b]pyridines are synthesized via cyclization reactions, often incorporating 2-pyridyl or 4-morpholinyl substituents for enhanced bioactivity .
  • Key Differences : Replacement of the furan ring with a thiazole ring increases sulfur-mediated interactions (e.g., hydrogen bonding), improving potency as kinase inhibitors .

C. Pyrrolo[3,4-b]pyridine and Imidazo[1,5-a]pyridine

  • Synthesis : These compounds form via carbanion-mediated cyclization, with nitro groups removed in later stages .
  • Key Differences : The absence of fused imidazole or furan rings simplifies the structure but limits opportunities for functionalization .

Key Observations :

  • Anticancer Activity: Diaryl-substituted imidazo[4,5-b]pyridines exhibit moderate cytotoxicity, while thiazolo[5,4-b]pyridines show nanomolar potency against PI3K due to optimized substituents .
  • Anti-inflammatory Effects : The thiazolo-imidazo fused system in imidazo[4,5-d]thiazolo[5,4-b]pyridine enhances IKK2 binding, though with lower potency compared to simpler scaffolds .
  • Antimicrobial Activity : Alkylation at N3/N4 positions in imidazo[4,5-b]pyridines improves antimicrobial efficacy, likely due to increased membrane penetration .
Stability and Reactivity
  • Thermostability : Macrocyclic derivatives (e.g., thiazolo[5,4-b]pyridines) exhibit enhanced thermostability compared to smaller fused systems like imidazo[4,5-b]pyridines .
  • Tautomerism : Imidazo[4,5-b]pyridines exhibit tautomerism, influencing their interaction with biological targets (e.g., DNA gyrase) .

Q & A

Q. What are the established synthetic routes for 3H-Furo[3,4-b]imidazo[4,5-d]pyridine?

Methodological Answer: The synthesis typically involves cyclization reactions using precursors such as pyridine-2,3-diamine or fused heterocyclic intermediates. Key approaches include:

  • Solvent-free cyclization : Heating pyridine-2,3-diamine with ethyl cyanoacetate at 180–190°C yields imidazo[4,5-b]pyridine derivatives, which can serve as precursors .
  • Multi-step core formation : A common route involves constructing the imidazo[4,5-b]pyridine core via cyclization, followed by functionalization to introduce the furo group. For example, thiazolo[4,5-d]pyrimidine derivatives are synthesized using sequential condensation and cyclization steps .
  • Patent-based methods : European Patent Bulletin (2025) describes optimized protocols for analogous 1H-furo[3,2-b]imidazo[4,5-d]pyridine compounds, emphasizing temperature control and catalyst selection .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer: A combination of techniques ensures accurate structural elucidation:

  • FTIR : Identifies functional groups (e.g., nitrile stretches at ~2252 cm⁻¹ in imidazo[4,5-b]pyridine precursors) .
  • NMR : ¹H/¹³C NMR resolves ring fusion patterns and substituent positions. For example, pyrazolo[3,4-b]pyridine derivatives show distinct aromatic proton splitting .
  • X-ray crystallography : Provides definitive proof of regiochemistry, as demonstrated in studies on benzoimidazo-thiadiazines .

Q. What are the key structural features influencing the compound’s reactivity and stability?

Methodological Answer:

  • Heterocyclic fusion : The furo-imidazo-pyridine system introduces steric constraints and electron-rich regions, affecting nucleophilic/electrophilic reactivity. DFT studies highlight charge distribution at nitrogen atoms in similar aminoimidazodipyridines .
  • Substituent effects : Electron-withdrawing groups (e.g., halogens) enhance stability but reduce solubility. For instance, trifluoromethyl groups in pyrazolo[3,4-b]pyridines improve metabolic stability .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding electronic properties?

Methodological Answer:

  • Charge distribution analysis : DFT calculations on aminoimidazodipyridines reveal electron density localization at pyridine nitrogen atoms, guiding predictions of nucleophilic attack sites .
  • Reaction mechanism modeling : Transition-state analysis for cyclization steps can optimize solvent and catalyst choices. Studies on pyrido[4,3-d]pyrimidines demonstrate the role of solvent polarity in stabilizing intermediates .

Q. How can researchers resolve contradictions in reported biological activities?

Methodological Answer:

  • Comparative assays : If antimicrobial activity (e.g., in imidazo[4,5-b]pyridines ) conflicts with kinase inhibition data (e.g., pyrazolo[3,4-b]pyridines ), conduct parallel assays under standardized conditions (e.g., MIC vs. IC50 measurements).
  • Structure-activity relationship (SAR) profiling : Systematically vary substituents (e.g., methoxy vs. trifluoromethyl groups) to isolate contributing factors. For example, triazolo-thiadiazole hybrids show unique activity due to dual heterocyclic motifs .

Q. What strategies optimize reaction yields in multi-step syntheses?

Methodological Answer:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) improve cross-coupling efficiency in imidazo[1,2-b]pyridazines .
  • Purification techniques : Use column chromatography with gradient elution for intermediates, as seen in thiazolo[4,5-d]pyrimidine syntheses .
  • Solvent optimization : Replace high-boiling solvents (e.g., DMF) with ionic liquids to enhance cyclization rates .

Q. How can structural ambiguities in regiochemistry be resolved experimentally?

Methodological Answer:

  • NOESY NMR : Differentiates between imidazo[4,5-d] and imidazo[4,5-c] isomers by analyzing proton-proton proximities .
  • Single-crystal XRD : Resolves fusion patterns definitively, as applied to pyrazolo[3,4-b]pyridoimidazo[4,5-d]pyridine derivatives .

Q. What are the best practices for handling instability during synthesis?

Methodological Answer:

  • Inert atmosphere : Conduct moisture-sensitive steps (e.g., cyanoacetate condensations) under nitrogen .
  • Low-temperature storage : Store intermediates at –20°C to prevent degradation, as recommended for imidazo[4,5-b]pyridine carbamates .

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